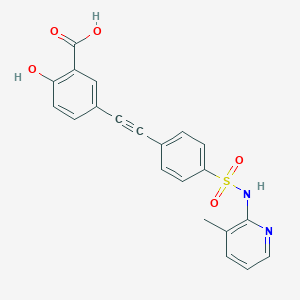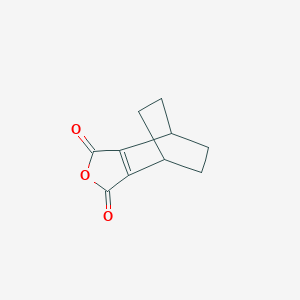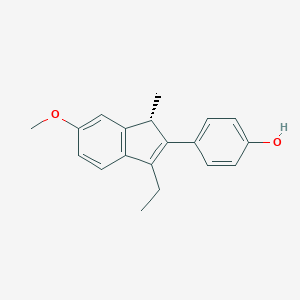
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a compound that has been extensively studied for its potential therapeutic applications. EMIM is a synthetic compound that belongs to the class of indenylphenols, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is not fully understood. However, it has been suggested that (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol exerts its biological activities by modulating various signaling pathways. For example, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutics. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in vivo. This could provide valuable information on its efficacy and safety in animal models. Additionally, the development of more efficient synthesis methods for (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol could facilitate its use in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol involves the reaction of 2,3-dihydro-1H-inden-2-ol with 3-ethyl-6-methoxy-1-methylphenol in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the addition of the alkyl group to the aromatic ring of the phenol. The resulting product is then purified using column chromatography to obtain pure (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol.
Aplicaciones Científicas De Investigación
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
154569-17-2 |
|---|---|
Nombre del producto |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-[(1S)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1 |
Clave InChI |
ARRLKELHSXEBEL-LBPRGKRZSA-N |
SMILES isomérico |
CCC1=C([C@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES canónico |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Otros números CAS |
154569-17-2 |
Sinónimos |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



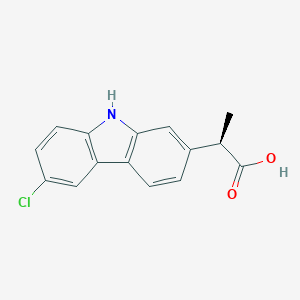
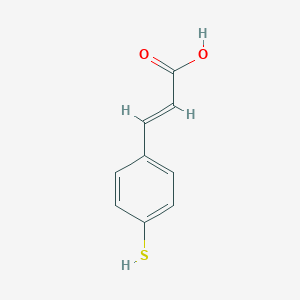
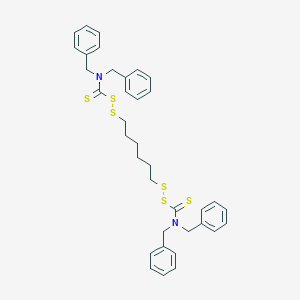
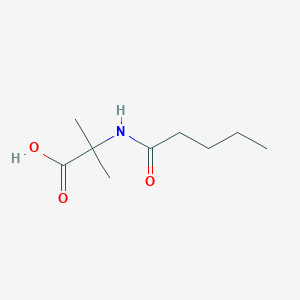
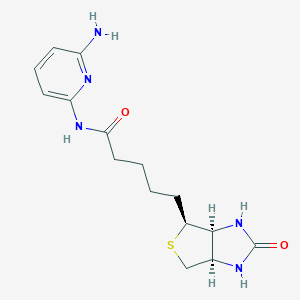
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
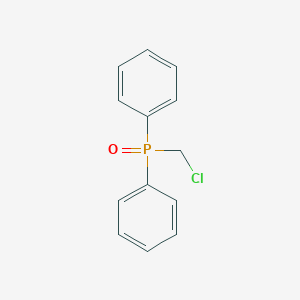
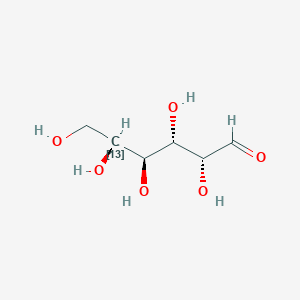
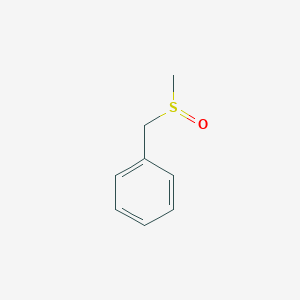
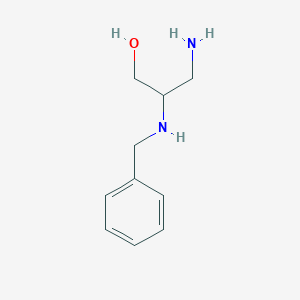
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
